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3-(Ethylamino)butan-1-ol

Cat. No.: B1280518
CAS No.: 76888-68-1
M. Wt: 117.19 g/mol
InChI Key: AXCSUIBUZBQBGT-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Alcohols in Organic Synthesis and Materials Science

Amino alcohols are a fundamentally important class of organic compounds, distinguished by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) group. scbt.com This bifunctionality makes them exceptionally versatile building blocks and intermediates in organic synthesis. scbt.comacs.org The two functional groups can be reacted selectively, allowing for the controlled construction of complex molecular architectures. They are pivotal in synthesizing a wide array of compounds, including peptides and other biologically relevant molecules. scbt.com

In the field of materials science, amino alcohols play a crucial role in the development of advanced materials. scbt.com Their ability to form hydrogen bonds and coordinate with metal ions is leveraged in the creation of polymers and surfactants with unique properties. scbt.comnih.gov They are employed to modify surfaces, enhance adhesion, and engineer materials with specific functionalities. scbt.com Furthermore, enantiopure amino alcohols are highly valued as chiral ligands and catalysts in asymmetric synthesis, a critical technology for producing single-enantiomer pharmaceuticals. iris-biotech.deiris-biotech.de The synthesis of 1,3-amino alcohols, in particular, is an active area of research due to this structural motif's presence in numerous bioactive molecules. sioc-journal.cn

Overview of Research Trajectories for 3-(Ethylamino)butan-1-ol and Related Analogues

Direct academic research focusing exclusively on this compound is not extensively documented in mainstream literature. Its primary role appears to be that of a chemical intermediate and building block, available from various commercial suppliers. sigmaaldrich.comguidechem.comsimsonpharma.comsimsonpharma.com Research trajectories can be inferred from its classification as a 1,3-amino alcohol and by examining studies on its structural analogues.

Current research in organic chemistry emphasizes the development of efficient and selective methods for synthesizing amino alcohols. sioc-journal.cn This includes transition metal-catalyzed reactions, organocatalysis, and enzymatic cascades designed to produce these compounds under mild and environmentally friendly conditions. sioc-journal.cnrsc.org An engineered two-enzyme cascade, for example, has been shown to convert diols into amino alcohols with high selectivity. rsc.org

Investigations into related analogues provide insight into the potential applications of the 3-(amino)butan-1-ol scaffold. The analogue 3-(methylamino)butan-1-ol, for instance, is also recognized as a versatile intermediate in organic synthesis. cymitquimica.com Other analogues have been explored in the synthesis of new compounds for various applications. For example, derivatives of 2,2'-(ethylene-1,2-diamino)dibutan-1-ol have been synthesized and tested for antimycobacterial activity. mdpi.com The structural framework of amino alcohols is also relevant in the context of medicinal chemistry and the design of new psychoactive substances. oup.comspringermedizin.de The appearance of this compound in lists of chemical precursors suggests its utility in the synthesis of more complex downstream products. chemsrc.com

Comparison of this compound and a Related Analogue

Feature This compound 3-(Methylamino)butan-1-ol
Molecular Formula C6H15NO C5H13NO
Molecular Weight 117.19 g/mol 103.16 g/mol
CAS Number 76888-68-1 2704-55-4

| Source(s) | nih.gov | nih.gov |

Scope and Objectives of Academic Investigations on this compound

The primary objective of academic or industrial investigations involving this compound is centered on its application as a synthetic intermediate. The compound possesses two reactive sites—the secondary amine and the primary alcohol—which can be manipulated to build larger, more complex molecules. Furthermore, the molecule is chiral, containing a stereocenter at the third carbon position, which presents opportunities for its use in asymmetric synthesis, potentially as a chiral auxiliary or as a starting material for enantiopure target molecules. acs.org

Academic studies utilizing this compound would likely focus on:

Development of Synthetic Methodologies: Employing this compound as a model substrate to develop new chemical reactions or to demonstrate the utility of existing synthetic methods.

Synthesis of Target Molecules: Using it as a key building block in the multi-step synthesis of complex organic compounds, where the amino and alcohol groups are essential for forming the desired molecular framework.

Materials Science Applications: Incorporating the compound into polymeric structures or using it to functionalize surfaces, leveraging its bifunctional nature to impart specific properties to a material. scbt.comnih.gov

The overarching goal is to exploit the compound's structural and functional features for the efficient construction of molecules with potential utility in fields such as medicinal chemistry or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B1280518 3-(Ethylamino)butan-1-ol CAS No. 76888-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-7-6(2)4-5-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSUIBUZBQBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505192
Record name 3-(Ethylamino)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76888-68-1
Record name 3-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylamino)butan-1-ol
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Synthetic Methodologies and Strategic Approaches for 3 Ethylamino Butan 1 Ol

Direct Synthesis Routes to 3-(Ethylamino)butan-1-ol

Direct synthesis methods aim to construct the this compound skeleton in a straightforward manner, often through the convergent assembly of simpler starting materials.

Reductive Amination Strategies Utilizing Key Precursors

Reductive amination is a cornerstone of amine synthesis and provides a direct pathway to this compound. This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, a key precursor is 4-hydroxybutan-2-one, which can be reacted with ethylamine (B1201723).

The choice of reducing agent is critical for the success of reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.commasterorganicchemistry.com Sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion over the carbonyl group of the starting ketone, which can prevent the formation of the corresponding alcohol byproduct. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com Lewis acids can also be added to enhance the reaction rate for less reactive substrates. commonorganicchemistry.com

A plausible reaction scheme involves the initial formation of an iminium ion from 4-hydroxybutan-2-one and ethylamine, followed by hydride reduction.

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium BorohydrideNaBH₄Methanol, EthanolCan reduce aldehydes and ketones; added after imine formation. commonorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNMethanolNot water-sensitive; selective for imines over ketones. commonorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THF, DioxaneWater-sensitive; not compatible with methanol. commonorganicchemistry.com

Multicomponent Reaction Approaches Towards the this compound Core Structure

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. rsc.orgnih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core amino alcohol structure.

For instance, a three-component reaction could theoretically involve an aldehyde, an amine, and a nucleophile. A free-radical multicomponent reaction involving an amine, an aldehyde, and methanol has been reported for the synthesis of 1,2-amino alcohols. acs.org Such strategies, mediated by systems like TiCl₃/t-BuOOH, allow for the one-pot assembly of the amino alcohol framework under mild, aqueous conditions. nih.govacs.org Adapting such a methodology to incorporate the specific fragments of this compound would represent a novel synthetic approach.

Catalytic Hydrogenation Methods for the Preparation of this compound

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. libretexts.org In the context of this compound synthesis, catalytic hydrogenation can be employed to reduce a suitable precursor, such as an unsaturated intermediate or a protected amino acid derivative.

For example, if a synthetic route yields a precursor with a carbon-carbon double bond or a carbonyl group that needs to be reduced, catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common strategy. egrassbcollege.ac.in The reaction is typically carried out under an atmosphere of hydrogen gas. libretexts.org The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, the hydrogenation of alkynols to alkanols has been studied using Pd/Al₂O₃ catalysts. researchgate.net

Enantioselective Synthesis of Chiral this compound Isomers

The presence of a stereocenter at the C3 position of this compound means that it exists as a pair of enantiomers, (R)- and (S)-3-(ethylamino)butan-1-ol. Accessing enantiomerically pure forms is often crucial for pharmaceutical applications. vcu.edu

Asymmetric Catalytic Methods for Chiral Induction

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules from prochiral substrates. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

For the synthesis of chiral amino alcohols, several asymmetric catalytic methods have been developed. These include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable prochiral ketone or imine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), can yield enantiomerically enriched this compound.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of hydrogen gas, often with a chiral ruthenium or rhodium catalyst.

Asymmetric Amination: The direct asymmetric amination of an alcohol or the asymmetric hydroamination of an alkene are also potential routes. For example, the intramolecular C(sp³)–H nitrene insertion has been used for the synthesis of chiral β-amino alcohols. sciengine.com

Asymmetric Ring-Opening: The desymmetrization of meso-epoxides with amines, catalyzed by chiral magnesium complexes, is a strategy for producing chiral β-amino alcohols. rsc.org Similarly, copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines can produce chiral γ-amino alcohols. acs.orgresearchgate.netunimi.it

A notable biocatalytic approach involves the use of transaminase enzymes. whiterose.ac.uk For example, (S)-3-aminobutan-1-ol has been synthesized with high enantioselectivity (99.5%) from 1-hydroxybutan-2-one (B1215904) using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH). whiterose.ac.uk

Chiral Pool Synthesis Strategies from Readily Available Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This strategy incorporates a pre-existing chiral center from the starting material into the final target molecule, thus avoiding the need for a resolution step or an asymmetric catalyst.

For the synthesis of chiral this compound, a suitable chiral starting material would possess a four-carbon backbone with a chiral center at the desired position. L-aspartic acid, for instance, has been used as a precursor for chiral amino alcohols. researchgate.net Another potential starting material is (R)-3-aminobutanoic acid, which can be reduced to (R)-3-aminobutan-1-ol. vcu.edu A reported one-step synthesis utilizes the low-cost reducing agent sodium aluminum hydride to achieve this transformation with high purity and optical purity. vcu.edu

Another example of chiral pool synthesis involves starting from L-methionine to produce chiral diamines, a strategy that leverages the inherent chirality of the amino acid. Similarly, monoterpenes like α-pinene and β-pinene serve as versatile chiral starting materials for the synthesis of various chiral compounds, including amino alcohols. mathnet.rubeilstein-journals.org

Resolution Techniques for Enantiomeric Separation of this compound

The separation of a racemic mixture of this compound into its individual enantiomers, (R)- and (S)-3-(Ethylamino)butan-1-ol, is a critical step in obtaining the desired biologically active stereoisomer. Several techniques can be employed for this chiral resolution, primarily centered around the formation of diastereomers or enzymatic kinetic resolution. wikipedia.orgresearchgate.net

Diastereomeric Salt Formation

A classical and widely used method for resolving racemates of amines is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

Common chiral resolving agents that could be effective for the resolution of this compound include chiral carboxylic acids and sulfonic acids. The selection of the appropriate resolving agent and solvent system is often empirical and requires screening of various combinations to achieve efficient separation. advanceseng.com

Table 1: Potential Chiral Resolving Agents for this compound

Resolving AgentClassPotential Advantage
(+)-Tartaric AcidDicarboxylic AcidReadily available and cost-effective.
(-)-Mandelic Acidα-Hydroxy AcidOften forms well-defined crystalline salts.
(+)-Camphorsulfonic AcidSulfonic AcidStrong acid, can form salts with weakly basic amines.
(-)-Di-p-toluoyl-L-tartaric acidTartaric Acid DerivativeCan provide enhanced diastereomeric differentiation.

Once the diastereomeric salts are separated, the pure enantiomer of this compound can be liberated by treatment with a base to neutralize the chiral acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amino alcohols. pharmtech.comutupub.fi This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. utupub.fi

For this compound, a typical approach would be the lipase-catalyzed acylation of the hydroxyl group in a non-aqueous solvent. The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form an ester. This ester can then be separated from the unreacted (S)-enantiomer by standard techniques like chromatography. The acylated enantiomer can be subsequently deacylated to yield the pure (R)-3-(Ethylamino)butan-1-ol.

Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Burkholderia cepacia lipase are known to be effective in the kinetic resolution of a wide range of secondary alcohols and amino alcohols. utupub.firesearchgate.net The efficiency of the resolution is dependent on factors such as the choice of enzyme, acyl donor, solvent, and temperature. researchgate.net

Table 2: Key Parameters in Enzymatic Resolution of Amino Alcohols

ParameterExampleInfluence on Resolution
EnzymeCandida antarctica lipase B (CAL-B)High enantioselectivity for a broad range of substrates.
Acyl DonorVinyl acetate, Isopropenyl acetateCan lead to irreversible acylation, driving the reaction forward.
SolventToluene, Hexane, tert-Butyl methyl etherAffects enzyme activity and solubility of substrates.
Temperature25-50 °CInfluences reaction rate and enzyme stability.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Water-Mediated Synthetic Pathways

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Developing solvent-free or water-mediated synthetic routes for this compound is a key green chemistry objective.

Solvent-free reactions, also known as neat reactions, can lead to higher reaction rates, simplified work-up procedures, and a significant reduction in solvent waste. acs.orgresearchgate.net For the synthesis of amino alcohols, solvent-free methods have been reported, such as the ring-opening of epoxides with amines catalyzed by solid catalysts like MgO or zeolites. researchgate.netscirp.org

Alternatively, water can be an ideal solvent for certain reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of β-amino alcohols via the aminolysis of epoxides has been successfully demonstrated in water without the need for a catalyst. organic-chemistry.org

Atom Economy and Process Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.comlibretexts.org A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. docbrown.info Addition reactions, for example, have a theoretical atom economy of 100%. scranton.edu

For a multi-step synthesis of this compound, an assessment of the atom economy for each step is crucial. For instance, a reductive amination of a suitable keto-alcohol with ethylamine would have a higher atom economy than a pathway involving protecting groups and multiple substitution reactions.

Table 3: Hypothetical Atom Economy Comparison for a Synthesis Step

Reaction TypeReactantsDesired ProductByproductsAtom Economy (%)
Reductive Amination4-hydroxybutan-2-one, Ethylamine, H₂This compoundWaterHigh
Alkylation with Protecting GroupsProtected 3-aminobutan-1-ol, Ethyl halideProtected this compoundHalide SaltLower

Development of Sustainable Catalytic Systems

The use of catalysts is a fundamental principle of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in smaller quantities and recycled.

For the synthesis of this compound, the development of sustainable catalytic systems is of high interest. This includes the use of:

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites or metal oxides, can be easily separated from the reaction mixture and recycled, reducing waste and processing costs. scirp.orgrsc.org

Biocatalysts: As mentioned in the context of resolution, enzymes can be used for various transformations in the synthesis of chiral amino alcohols, operating under mild conditions in aqueous media. utupub.fi

Catalysts from Renewable Feedstock: The development of catalysts derived from biomass, such as urushiol-derived photocatalysts, presents an innovative approach to sustainable synthesis. rsc.orgnih.gov

The choice of a catalytic system will depend on the specific synthetic step, but the overarching goal is to replace stoichiometric reagents with catalytic alternatives that are efficient, recyclable, and environmentally benign.

Reactivity and Mechanistic Investigations of 3 Ethylamino Butan 1 Ol

Reaction Pathways Involving the Amino Group of 3-(Ethylamino)butan-1-ol

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a potent nucleophile and a site for coordination with metal centers.

The secondary amine of this compound is nucleophilic and readily undergoes reactions such as alkylation. This can be achieved through direct reaction with alkyl halides, where the amine displaces the halide in an SN2 reaction to form a tertiary amine. Another significant method is "hydrogen borrowing" catalysis or the direct substitution of alcohols with amines, which are considered environmentally benign processes for N-alkylation. beilstein-journals.org For instance, reacting this compound with an alcohol in the presence of a suitable catalyst can yield the N-alkylated tertiary amine, with water as the only byproduct. rsc.orgacs.org

Reductive amination represents another pathway to derivatization. While typically used to form secondary amines from primary amines, the principle can be extended. For example, the related compound (R)-3-aminobutan-1-ol is a key precursor in some syntheses, highlighting the importance of reactions at the amino position. vcu.edu

Table 1: Representative Nucleophilic Reactions of the Amino Group

Reaction Type Reagent(s) Product Type General Notes
N-Alkylation Alkyl Halide (e.g., CH₃I) Tertiary Amino Alcohol Standard SN2 reaction.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Tertiary Amino Alcohol Forms a new C-N bond.
"Hydrogen Borrowing" Alcohol, Catalyst (e.g., Pd/C, TiO₂) Tertiary Amino Alcohol Environmentally friendly method. rsc.orgacs.org
Mitsunobu Reaction Alcohol, DEAD, PPh₃ Tertiary Amino Alcohol Used for selective N-monoalkylation. nih.gov

The amino group can be readily acylated to form amides. This reaction is typically performed using acylating agents like acyl chlorides or acid anhydrides. orientjchem.orgchemguide.co.uk Due to the presence of the hydroxyl group, chemoselectivity becomes a key consideration. However, N-acylation is generally favored over O-acylation under neutral or slightly basic conditions, as the amine is a stronger nucleophile than the alcohol. Catalyst-free methods, for example, reacting the amino alcohol with acetic anhydride (B1165640) at room temperature, have been shown to be highly efficient and selective for N-acylation. orientjchem.orgresearchgate.net

Urethane (carbamate) linkages are formed through the reaction of the amino group with isocyanates. The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate group (R-N=C=O) to form a substituted urea (B33335) derivative, as the starting material is a secondary amine. wikipedia.orgaub.edu.lb Similarly, the hydroxyl group can react with an isocyanate to form a urethane. nih.govkuleuven.be The relative reactivity of the two functional groups can be influenced by catalysts and reaction conditions.

Table 2: Amide and Urea/Urethane Formation Reactions

Reaction Type Reagent(s) Functional Group Formed General Notes
N-Acylation Acyl Chloride (e.g., Acetyl chloride) Amide Vigorous reaction, often requires a base to scavenge HCl. tandfonline.com
N-Acylation Acid Anhydride (e.g., Acetic anhydride) Amide Milder than acyl chlorides; can be performed catalyst-free. orientjchem.org
Urea Formation Isocyanate (e.g., Phenyl isocyanate) N,N'-disubstituted Urea The amine attacks the isocyanate. wikipedia.org
Urethane Formation Isocyanate (e.g., Phenyl isocyanate) Urethane (Carbamate) The alcohol attacks the isocyanate. wikipedia.org

Amino alcohols are well-established ligands in coordination chemistry, capable of acting as bidentate N,O-donors to form stable chelate rings with transition metal ions. alfa-chemistry.comrsc.org this compound can coordinate to metal centers such as copper(II), zinc(II), cobalt(II), and nickel(II) through the nitrogen of the amino group and the oxygen of the hydroxyl group. alfa-chemistry.comtandfonline.com Studies on analogous compounds show that the hydroxyl group often deprotonates upon coordination, allowing the oxygen to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.org The resulting metal complexes have applications in catalysis and materials science. researchgate.net

Reactivity at the Hydroxyl Group of this compound

The primary hydroxyl group behaves as a typical alcohol, undergoing esterification, etherification, and oxidation reactions.

Esterification of the primary hydroxyl group can be achieved by reacting this compound with a carboxylic acid under acidic catalysis (Fischer esterification). chemguide.co.ukbyjus.com To avoid the protonation of the basic amino group under these conditions, which would inhibit the reaction, alternative methods are often preferred. A more common and efficient method is the reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. acs.orgyoutube.com

Etherification can be accomplished via the Williamson ether synthesis. pearson.comorganic-synthesis.com This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Care must be taken as the strong base can also deprotonate the N-H bond.

Table 3: Esterification and Etherification Reactions of the Hydroxyl Group

Reaction Type Reagent(s) Product Type General Notes
Fischer Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) Ester Reversible and may be slow. chemguide.co.uk Amine protonation is a competing reaction.
Acylation Acyl Chloride / Acid Anhydride Ester Fast and generally irreversible. byjus.com

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The direct oxidation of unprotected amino alcohols presents a challenge due to the potential for side reactions at the amine. However, modern catalytic systems have been developed for this purpose. For example, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with an oxidant like trichloroisocyanuric acid allows for the mild and highly chemoselective oxidation of primary alcohols to aldehydes without affecting the secondary amine. nih.govorganic-chemistry.org Stronger oxidizing agents or different catalytic systems, such as those based on gold nanoparticles, can achieve oxidation to the corresponding amino acid. acs.org The use of o-iodoxybenzoic acid has also been reported for the selective oxidation of the alcohol group in amino alcohols to the corresponding aldehyde or ketone. google.com

Reduction of the hydroxyl group is not a common or favorable reaction pathway, as alcohols are already in a reduced state. Deoxygenation would require harsh conditions and is not a typical transformation for this class of compounds.

Cyclization Reactions Involving Both Functional Groups

The intramolecular cyclization of γ-amino alcohols such as this compound is a key pathway to the synthesis of saturated six-membered heterocycles, specifically tetrahydro-1,3-oxazines. This transformation typically proceeds via the reaction of the amino alcohol with an aldehyde or ketone, often under acidic or basic conditions. The reaction involves the formation of an iminium ion intermediate, which is then intramolecularly trapped by the hydroxyl group to form the oxazine (B8389632) ring.

For instance, the reaction of a γ-amino alcohol with formaldehyde (B43269) is a common method for the synthesis of tetrahydro-1,3-oxazine derivatives. rsc.org In the case of this compound, this would lead to the formation of 3,4-dimethyl-tetrahydro-2H-1,3-oxazine. The general reaction scheme is depicted below:

Scheme 1: Cyclization of this compound with Formaldehyde

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The efficiency and selectivity of these cyclization reactions can be influenced by the choice of catalyst and reaction conditions. For example, studies on similar amino alcohols have shown that catalysts like γ-Al2O3 can promote intramolecular cyclization, with higher temperatures generally favoring the formation of the cyclic product. beilstein-journals.org

Detailed research findings on the yields of such cyclization reactions under various conditions are often specific to the substrates and reagents used. While specific yield data for the cyclization of this compound is not extensively documented in publicly available literature, data from analogous systems provide insight into the expected outcomes.

Mechanistic Studies of this compound Transformations

Understanding the mechanism of the transformations of this compound is crucial for optimizing reaction conditions and controlling product distribution. This involves kinetic analysis, characterization of transition states, and evaluating the role of the solvent.

The kinetics of the cyclization of amino alcohols are often complex and can be influenced by factors such as the concentration of reactants, catalyst, and the nature of the solvent. In acid-catalyzed cyclizations of amino alcohols, the reaction can exhibit characteristics of both kinetic and thermodynamic control. osu.edu For γ-amino alcohols like this compound, the formation of the six-membered tetrahydro-1,3-oxazine ring is generally a favored process.

Kinetic studies on related systems, such as the base-mediated intramolecular cyclo-O-alkylation of N-(3-bromopropyl)amides, have shown that the cyclization follows first-order kinetics. This suggests that the rate-determining step is the unimolecular cyclization event. For the acid-catalyzed cyclization of this compound with an aldehyde, the reaction mechanism would likely involve a series of equilibria, with the intramolecular ring-closing step being rate-limiting under certain conditions.

Theoretical calculations on similar systems, such as the cyclization of tertiary N,N-diaryl amino alcohols, have been used to evaluate the free energy barriers of different mechanistic pathways. mdpi.com These studies often employ density functional theory (DFT) to model the transition states. For the cyclization of this compound, the transition state would likely adopt a chair-like conformation to minimize steric interactions.

The choice of solvent can have a significant impact on the rate and outcome of the cyclization of this compound. The solvent can influence the stability of the reactants, intermediates, and transition states, thereby altering the reaction kinetics.

In general, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, which can accelerate reactions proceeding through such species. For the acid-catalyzed cyclization of an amino alcohol, a polar solvent would be expected to facilitate the formation of the iminium ion intermediate. However, the solvent can also compete with the intramolecular nucleophile (the hydroxyl group), potentially leading to side reactions.

Studies on the amination of alcohols have shown that the reaction medium can influence the selectivity between intramolecular cyclization and intermolecular reactions. beilstein-journals.org For example, the use of supercritical CO2 as a solvent has been shown to favor intermolecular N-alkylation over intramolecular cyclization in some cases. beilstein-journals.org The polarity and coordinating ability of the solvent are key factors. rsc.org For instance, in some domino reactions involving cyclization, solvents like THF have been found to be optimal by coordinating with both the catalyst and substrates to form a favorable transition state. acs.org Non-polar solvents, on the other hand, may favor intramolecular reactions by promoting a more compact, cyclic transition state.


Advanced Spectroscopic and Structural Elucidation of 3 Ethylamino Butan 1 Ol

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural elucidation of 3-(Ethylamino)butan-1-ol in solution.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals the scalar coupling network between adjacent protons. For this compound, cross-peaks would confirm the connectivity between the methyl protons of the ethyl group and the methylene (B1212753) protons, as well as the coupling between protons along the butanol backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation of the molecule in solution by identifying through-space interactions between protons on the ethyl group and the butanol backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1 ~3.6 (t) ~60 H1 → C2, C3
2 ~1.6 (m) ~35 H2 → C1, C3, C4
3 ~2.8 (m) ~55 H3 → C1, C2, C4, C1'
4 ~1.1 (d) ~20 H4 → C2, C3
1' ~2.6 (q) ~45 H1' → C2', C3
2' ~1.0 (t) ~15 H2' → C1'
OH Variable - -

Dynamic NMR Studies for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) studies can provide valuable insights into the conformational dynamics of this compound, such as the rotation around the C-N and C-C single bonds. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between different conformers becomes comparable to the NMR timescale. This allows for the calculation of the activation energy (ΔG‡) for these rotational processes. For instance, restricted rotation around the C3-N bond could lead to broadening of the signals associated with the ethyl group at lower temperatures.

Stereochemical Assignments Through Chiral Shift Reagents

As this compound is a chiral molecule (with a stereocenter at C3), NMR spectroscopy in the presence of chiral shift reagents (CSRs), such as lanthanide complexes (e.g., Eu(hfc)₃), can be used to determine the enantiomeric purity and assign the absolute configuration. The CSR forms a diastereomeric complex with each enantiomer, leading to the separation of their NMR signals. The magnitude of the induced shifts for the different protons in the molecule can provide structural information about the complex and, consequently, the stereochemistry of the analyte.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound, as well as intermolecular interactions like hydrogen bonding.

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹. Other significant bands include the C-N stretching and N-H bending vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
O-H Stretching (H-bonded) 3350 (broad) Weak
N-H Stretching 3300 (medium) Weak
C-H Stretching 2850-2960 Strong
N-H Bending 1590 Weak
C-O Stretching 1050 Medium

Overtone and Combination Band Analysis

In the near-infrared (NIR) region, overtone and combination bands of the fundamental vibrations can be observed. While weaker than the fundamental bands, they can provide specific information about the molecular structure and environment. For example, the first overtone of the O-H stretching vibration can be sensitive to the strength and nature of hydrogen bonding.

Temperature-Dependent Studies of Hydrogen Bonding Networks

By acquiring IR or Raman spectra at varying temperatures, the nature of the hydrogen bonding network in this compound can be investigated. As the temperature increases, the kinetic energy of the molecules increases, leading to the disruption of hydrogen bonds. This is typically observed as a shift of the O-H and N-H stretching bands to higher frequencies and a decrease in their bandwidth. The analysis of these temperature-dependent spectral changes allows for the thermodynamic parameters of hydrogen bond formation to be estimated.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. In the context of this compound, it provides crucial information regarding its molecular weight, elemental composition, and structural features through controlled fragmentation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. This parent ion is often unstable and undergoes fragmentation through characteristic pathways for amines and alcohols. miamioh.edudocbrown.info

The principal fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com For this compound, this can occur on either side of the nitrogen-bearing carbon, leading to the loss of an ethyl radical or a propyl alcohol radical. Similarly, alcohols undergo alpha-cleavage adjacent to the oxygen-bearing carbon and can also exhibit a characteristic loss of a water molecule (H₂O), resulting in an [M-18] peak. youtube.comlibretexts.org

By selecting the molecular ion (m/z 117) and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, a detailed fragmentation spectrum can be obtained. The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted MS/MS Fragmentation of this compound This table presents hypothetical fragmentation data based on established chemical principles.

Parent Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral LossFragmentation Pathway
11788[CH(CH₃)CH₂CH₂OH]⁺•C₂H₅Alpha-cleavage with loss of ethyl radical
11772[CH₃CH(NHCH₂CH₃)]⁺•CH₂CH₂OHAlpha-cleavage with loss of hydroxyethyl radical
11758[CH₂(NHCH₂CH₃)]⁺•CH(OH)CH₃Cleavage and rearrangement
11799[C₆H₁₃N]⁺•H₂ODehydration (loss of water)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass with very high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound (C₆H₁₅NO) is 117.115364 Da. nih.gov An HRMS measurement would yield a mass very close to this theoretical value, confirming the elemental formula and ruling out other possibilities. For instance, a compound with the formula C₇H₁₇N would also have a nominal mass of 117, but its theoretical exact mass is 115.13575, which is easily distinguishable by HRMS.

Table 2: Exact Mass Determination of this compound by HRMS This table illustrates the principle of HRMS with hypothetical measurement data.

Elemental FormulaTheoretical Monoisotopic Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₆H₁₅NO117.115364117.115410.4

Isotopic labeling studies, often analyzed by mass spectrometry, are employed to trace the pathways of molecules in metabolic or chemical reactions. researchgate.net By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D), researchers can follow the compound's fate. For example, deuterium labeling could be used to investigate the mechanism of the dehydration reaction observed in the mass spectrometer. The shift in the m/z values of the molecular ion and specific fragments would reveal which atoms are involved in particular reactions or metabolic transformations. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction of this compound and its Salts

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, a hypothetical analysis can be projected based on its functional groups. The molecule possesses both a hydrogen bond donor (the hydroxyl group and the secondary amine) and a hydrogen bond acceptor (the oxygen and nitrogen atoms). This duality makes it highly likely to form extensive hydrogen bonding networks in the solid state.

Furthermore, forming salts, for instance with hydrochloric acid (to form the ammonium chloride) or a carboxylic acid (to form a carboxylate salt), would enhance crystallinity and introduce stronger ionic and hydrogen bonding interactions. nih.gov An X-ray diffraction study on a suitable single crystal would reveal the precise geometry of these interactions, including the formation of common supramolecular synthons, which are predictable patterns of intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for a Salt of this compound This table presents plausible crystallographic parameters for a hypothetical crystal structure.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.5
Volume (ų)980
Z (molecules/unit cell)4
Key Intermolecular InteractionsN-H···Cl, O-H···Cl, C-H···Cl hydrogen bonds

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties. Given the flexible nature of the butyl chain and the multiple hydrogen bonding sites in this compound, it is a strong candidate for exhibiting polymorphism. nih.gov Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements and hydrogen-bonding motifs, resulting in distinct polymorphs.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov For this compound, crystal engineering strategies could be employed to control its solid-state architecture, for example, by introducing specific functional groups that encourage particular packing motifs or by using specific solvents that act as templates during crystallization.

Computational and Theoretical Investigations of 3 Ethylamino Butan 1 Ol

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry serves as a powerful tool in the theoretical investigation of molecular properties and reactivity. For 3-(Ethylamino)butan-1-ol, computational methods allow for the prediction of its spectroscopic characteristics and the exploration of its potential reaction mechanisms. These theoretical insights are invaluable for interpreting experimental data and guiding further research.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict these vibrational frequencies. A theoretical vibrational analysis for this compound would typically be performed using a method such as B3LYP with a 6-31G(d) basis set.

The calculated vibrational frequencies are then assigned to specific modes of vibration within the molecule, such as stretching, bending, and torsional motions of the functional groups. These assignments are crucial for the interpretation of experimental spectra. Below is a table of predicted vibrational frequencies and their assignments for key functional groups in this compound.

Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group
3350O-H stretchAlcohol
3290N-H stretchSecondary Amine
2960C-H stretch (asymmetric)Alkyl
2870C-H stretch (symmetric)Alkyl
1450C-H bend (scissoring)Methylene (B1212753)
1380C-H bend (rocking)Methyl
1150C-N stretchAmine
1050C-O stretchAlcohol

This data is illustrative and based on typical vibrational frequencies for the respective functional groups.

Reaction Path Optimization and Transition State Localization

Understanding the reaction mechanisms of this compound is fundamental to predicting its chemical behavior. Computational methods can be employed to model potential reaction pathways, such as its oxidation or dehydration. These calculations involve optimizing the geometries of reactants, products, and, crucially, the transition states that connect them.

The localization of a transition state, which represents the highest energy point along a reaction coordinate, is a key step in this process. By identifying the transition state, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility. For example, a hypothetical acid-catalyzed dehydration of this compound to form various isomeric alkenes could be investigated. The calculated activation energies would help to predict the major and minor products of such a reaction.

QSAR/QSPR Approaches for Analogues (if relevant to chemical properties)

QSAR and QSPR studies on amino alcohols often utilize a variety of molecular descriptors to build predictive models. nih.gov These descriptors can be categorized as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic structure of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. europa.eu

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. nih.gov

Applications of 3 Ethylamino Butan 1 Ol in Chemical Synthesis and Advanced Materials

3-(Ethylamino)butan-1-ol as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral amino alcohols are a cornerstone of asymmetric catalysis, frequently employed as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with metal centers, creating a rigid chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations. While the broader class of amino alcohols is widely studied, specific research detailing this compound in these roles is less prevalent. However, its structural similarity to well-established catalytic ligands suggests significant potential in this domain.

Enantioselective Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds with high stereocontrol is a fundamental goal in organic synthesis. Chiral ligands derived from amino alcohols are instrumental in this field. Although direct studies detailing the use of this compound in enantioselective C-C bond formations are not extensively documented in the provided research, the utility of analogous compounds is well-established. For instance, chiral amino alcohols are known to be effective ligands in reactions such as the addition of organozinc reagents to aldehydes and the enantioselective allylation of carbonyl compounds. The stereogenic center and the coordinating functional groups of this compound make it a promising candidate for such applications.

Asymmetric Reduction and Oxidation Reactions

Asymmetric reduction of prochiral ketones and imines is one of the most reliable methods for producing chiral alcohols and amines. Chiral amino alcohols are frequently used to modify hydride reagents, such as lithium aluminum hydride (LiAlH₄), creating a chiral reducing agent that can deliver a hydride ion to a substrate with high enantioselectivity.

Research has shown that chiral hydride reagents derived from LiAlH₄ and various amino alcohols can reduce prochiral ketones to their corresponding alcohols in high chemical and optical yields. researchgate.net For example, the reagent prepared from LiAlH₄ and (S)-4-anilino-3-methylamino-1-butanol effectively reduces alkyl phenyl ketones to the corresponding (S)-alkylphenylcarbinols. researchgate.net Similarly, derivatives of (R)-(-)-2-aminobutan-1-ol have been used to prepare chiral hydride reagents that show high enantioselectivity in the reduction of certain benzophenones. researchgate.net Given these precedents, (R)- or (S)-3-(Ethylamino)butan-1-ol could foreseeably be used to create chiral environments for the asymmetric reduction of carbonyl compounds.

The table below illustrates the effectiveness of a related amino alcohol ligand in the asymmetric reduction of ketones, highlighting the potential application for this compound.

Ketone SubstrateChiral Ligand (analogue)Product ConfigurationEnantiomeric Excess (ee)Reference
Alkyl Phenyl Ketones(S)-4-anilino-3-methylamino-1-butanol(S)-AlkylphenylcarbinolHigh researchgate.net
2-Acetylnaphthalene(S)-4-(2,6-xylidino)-3-methylamino-1-butanol(S)-AlcoholHigh researchgate.net
2-Chloro & 2,4-Dimethyl Benzophenones(R)-(-)-2-(2-iso-indolinyl) butan-1-olBenzhydrol100% researchgate.net

This table shows results for structurally similar amino alcohols to illustrate the potential applications of this compound.

In the realm of asymmetric oxidation, chiral amino alcohols can serve as ligands for metal catalysts in processes like the Sharpless asymmetric epoxidation, although specific examples employing this compound are not prominent.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The choice of the organic linker is crucial in determining the structure and properties of the resulting material, such as porosity, catalytic activity, and fluorescence. mdpi.com Amino alcohols are attractive candidates for use as ligands in the synthesis of coordination polymers due to their ability to bridge multiple metal centers. clarku.edu

The synthesis of these materials often involves the self-assembly of components under solvothermal conditions. cmu.edu While there is extensive research on coordination polymers built from various polydentate ligands like Schiff bases and carboxylates, clarku.edu specific studies detailing the incorporation of this compound as a primary or secondary ligand in the structure of MOFs or coordination polymers are not widely reported in the available literature. Its bifunctional nature, however, presents a theoretical possibility for its use in creating novel one-, two-, or three-dimensional polymeric structures with interesting magnetic or catalytic properties. nih.gov

Role of this compound as a Synthetic Intermediate for Complex Molecules

The value of a chemical compound is often defined by its utility as a building block for more complex, high-value molecules. This compound, possessing two reactive functional groups and a chiral center, is a versatile intermediate in organic synthesis.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The dual functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.

For example, the amine and alcohol groups can react sequentially or in a single pot with appropriate reagents to form rings of various sizes. Condensation of the amino alcohol with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) or tetrahydrooxazine (B10759984) derivatives. Furthermore, its structure is suitable for participating in multicomponent reactions (MCRs) to generate complex heterocyclic scaffolds in a highly efficient manner. aablocks.com While specific syntheses starting from this compound are not detailed, the general reactivity patterns of amino alcohols are well-established. For instance, related amino alcohols are used as building blocks for synthesizing complex molecules, including those with potential therapeutic properties. smolecule.com

Precursor for Advanced Materials and Polymers

The functional groups on this compound allow it to be incorporated into polymeric structures. The hydroxyl group can be converted into an ester or ether linkage, while the amino group can form amide, imine, or urea (B33335) bonds. This bifunctionality enables its use as a monomer or a chain extender in the synthesis of polyamides, polyesters, and polyurethanes.

The incorporation of this chiral monomer could impart unique properties to the resulting polymers, such as thermal stability, altered solubility, and chiroptical characteristics. Analogous amino alcohols are noted for their utility in producing specialty chemicals and polymer additives. For example, related structures are used to create surfactants and other advanced materials. Although specific polymers derived directly from this compound are not extensively documented, its potential as a monomer for creating functional and chiral polymers remains a significant area for exploration.

Scaffold for Combinatorial Library Synthesis

In modern drug discovery and materials science, combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse but structurally related molecules. The core of this approach relies on a central molecular framework, or scaffold, upon which various substituents can be systematically added. This compound, as a chiral amino alcohol, is an exemplary candidate for such a scaffold. Its two distinct functional groups—the nucleophilic secondary amine and the primary alcohol—can be selectively reacted to build molecular diversity.

The use of chiral amino alcohols as scaffolds allows for the creation of libraries of chiral fragments, which are of high interest for applications in medicinal chemistry, particularly for fragment-based lead discovery (FBLD). acs.org The goal is to generate low molecular weight compounds with high aqueous solubility and three-dimensional complexity that can be screened for biological activity. nih.gov

Research on analogous amino alcohol scaffolds has demonstrated the efficient synthesis of a variety of heterocyclic systems. acs.orgnih.gov These synthetic routes can be readily adapted for this compound. For instance, treatment of the amino alcohol with reagents like carbonyldiimidazole can yield oxazolidinone structures. nih.gov Alternatively, multi-step sequences involving protection of the amine, reaction at the alcohol moiety, deprotection, and subsequent cyclization can lead to a diverse array of scaffolds. acs.org A general, multi-step approach could involve N-Boc protection of the amine, followed by reaction with agents like t-butyl acrylate, and finally, deprotection and intramolecular amidation to form lactams. acs.org

The geometry and rigidity of the central scaffold are known to be crucial factors that can influence the binding affinity of library members to their biological targets. nih.gov The specific stereochemistry and conformation of scaffolds derived from this compound can predispose the attached chemical building blocks into specific spatial orientations, potentially enhancing the productivity of screening campaigns. nih.gov

Table 1: Potential Heterocyclic Scaffolds Derivable from Amino Alcohol Precursors
Scaffold TypeGeneral Synthetic StrategyPotential ApplicationReference
OxazolidinonesOne-step cyclization with a carbonylating agent (e.g., carbonyldiimidazole, diethylcarbonate).Chiral auxiliaries, pharmaceutical intermediates. nih.gov
MorpholinonesMulti-step sequence involving N-alkylation with an alpha-halo ester followed by intramolecular amidation.Bioactive compound libraries. acs.org
Lactams (7-membered)Four-step route: N-Boc protection, Michael addition with t-butyl acrylate, deprotection, and intramolecular amidation.Fragment libraries for lead discovery. acs.org
SultamsReaction with a sulfonyl chloride derivative followed by intramolecular cyclization.Chiral building blocks. acs.org

Solvating Agent and Reaction Medium Component

The physicochemical properties of this compound suggest its potential utility as a specialized solvent or as a component in novel solvent systems for specific chemical applications.

Table 2: Selected Physicochemical Properties of this compound
PropertyValueSignificance for Solvent Applications
Molecular FormulaC6H15NOIndicates a relatively small, low molecular weight molecule. nih.gov
Molecular Weight117.19 g/molContributes to its volatility and diffusion characteristics. nih.gov
XLogP3-AA (Octanol-Water Partition Coefficient)0.3Suggests a degree of hydrophilicity and miscibility with polar solvents. nih.gov
Hydrogen Bond Donor Count2Ability to donate protons to form hydrogen bonds (from -OH and -NH). nih.gov
Hydrogen Bond Acceptor Count2Ability to accept protons to form hydrogen bonds (at N and O atoms). nih.gov
Polar Surface Area32.3 ŲIndicates molecular polarity, influencing solubility and interactions with other polar molecules. nih.gov

Non-Traditional Solvent Systems

The dual functionality of this compound makes it an interesting candidate for non-traditional solvent systems. Its ability to act as both a hydrogen bond donor and acceptor is a key feature of components used in deep eutectic solvents (DES). A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, at a particular molar ratio, has a melting point significantly lower than that of its individual components. By pairing this compound with appropriate salts (like choline (B1196258) chloride) or other HBDs, it is conceivable to form novel DES with tailored properties for applications in organic synthesis, biocatalysis, or materials processing.

Furthermore, its relatively high polarity and boiling point (predicted to be higher than that of butan-1-ol due to the additional amino group) would make it suitable as a reaction medium for processes requiring elevated temperatures where the volatility of common solvents like ethanol (B145695) or methanol (B129727) would be problematic. The presence of a basic nitrogen atom can also allow it to act as a catalyst or acid scavenger in certain reactions, combining the roles of solvent and reagent.

Tunable Solvent Properties via Derivatization

A significant advantage of using a molecule like this compound as a solvent is the potential to fine-tune its physical and chemical properties through chemical derivatization. The presence of two reactive sites allows for the creation of a family of related solvents where properties such as polarity, viscosity, and miscibility can be systematically altered.

The primary alcohol can be converted into an ether or an ester. For example, methylation to form 3-(ethylamino)-1-methoxybutane would eliminate the primary hydrogen bond donating capability of the hydroxyl group, reducing viscosity and increasing volatility. Esterification, on the other hand, would introduce a new polar group, potentially altering solvation characteristics for different classes of solutes.

The secondary amine is also amenable to modification. Acylation would convert it to a neutral amide, removing its basicity and introducing a strong hydrogen bond accepting site. N-alkylation could lead to a tertiary amine, increasing the steric bulk and modifying its basicity. These transformations provide a clear pathway to a series of designer solvents whose properties can be optimized for a specific chemical reaction or separation process.

Table 3: Hypothetical Derivatives of this compound and Predicted Impact on Solvent Properties
Derivative NameModification SiteSynthetic ReactionPredicted Change in Solvent Property
3-(Ethylamino)-1-methoxybutaneHydroxyl GroupWilliamson Ether SynthesisDecreased polarity; loss of H-bond donation from -OH; lower boiling point.
3-(Ethylamino)butyl acetateHydroxyl GroupFischer EsterificationIncreased polarity; acts as H-bond acceptor; potential change in miscibility.
N-Acetyl-3-(ethylamino)butan-1-olAmino GroupAmine AcylationLoss of basicity; increased polarity and H-bond accepting ability.
3-(Diethylamino)butan-1-olAmino GroupReductive Amination/AlkylationIncreased steric bulk around nitrogen; slight change in basicity and polarity.

Derivatization Strategies and Analogues of 3 Ethylamino Butan 1 Ol

Synthesis and Characterization of Functionalized Derivatives at the Amino Group

The secondary amino group is a key site for modifications, enabling the introduction of a wide variety of substituents that can modulate the compound's basicity, steric bulk, and hydrogen bonding capacity.

N-Alkylation: The nitrogen atom in 3-(Ethylamino)butan-1-ol can be further alkylated to form a tertiary amine. This is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. Such reactions can introduce new alkyl chains or cyclic structures to the nitrogen atom. whiterose.ac.ukevitachem.com The synthesis of related compounds like 3-(ethyl (3-(ethyl amino) propyl) amino) propan-1-ol has been achieved through N-alkylation using bromo-alcohols. whiterose.ac.uk

N-Acylation: N-acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation significantly alters the electronic properties of the nitrogen, reducing its basicity due to the electron-withdrawing nature of the adjacent carbonyl group. Common acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents. For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-ethyl-N-(3-hydroxy-1-methylpropyl)acetamide. Studies on similar amino alcohols demonstrate that lipase-catalyzed acylation can occur, though it often shows a preference for O-acylation over N-acylation. researchgate.net Microwave-assisted N-acylation in water using acylbenzotriazoles represents a greener approach to this transformation. mdpi.com

Reaction TypeReagentProduct TypeKey Feature
N-Alkylation Alkyl Halide (e.g., R-X)Tertiary AmineIncreases steric bulk around nitrogen; modifies basicity.
N-Acylation Acyl Chloride (e.g., R-COCl)AmideReduces nitrogen basicity; introduces carbonyl group.
N-Acylation Carboxylic Anhydride (B1165640) (e.g., (RCO)₂O)AmideMilder than acyl chlorides; produces carboxylic acid byproduct.
N-Acylation Carboxylic Acid + Coupling Agent (e.g., DCC, EDC)AmideForms amide bond under mild conditions. masterorganicchemistry.com

This table provides an overview of common N-alkylation and N-acylation reactions applicable to this compound.

Imines: The formation of a stable imine (a compound containing a carbon-nitrogen double bond) typically involves the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com Since this compound is a secondary amine, its reaction with an aldehyde or ketone does not yield a neutral imine. Instead, it results in the formation of a positively charged species known as an iminium salt. masterorganicchemistry.com These iminium salts can be intermediates in other reactions, such as reductive amination, where they are subsequently reduced to form a tertiary amine.

Amides: As described in the N-acylation section, amides are readily synthesized from the secondary amine of this compound. The most common methods involve the reaction of the amine with an activated carboxylic acid derivative. masterorganicchemistry.com The reaction with acyl chlorides is highly effective but generates hydrochloric acid, which must be neutralized by a base. masterorganicchemistry.com A milder alternative is the use of acid anhydrides. masterorganicchemistry.com For more sensitive substrates, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate amide bond formation directly from a carboxylic acid under neutral pH and ambient temperature. masterorganicchemistry.com These methods are extensively used in peptide synthesis and could be applied to couple various carboxylic acids to the nitrogen of this compound. masterorganicchemistry.comresearchgate.net

Synthesis and Characterization of Functionalized Derivatives at the Hydroxyl Group

The primary hydroxyl group offers another site for derivatization, allowing for the formation of ethers and esters, which can alter the compound's polarity, solubility, and metabolic stability.

O-Alkylation: O-alkylation involves the conversion of the hydroxyl group into an ether. A classic method for this transformation is the Williamson ether synthesis. libretexts.orglibretexts.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. The subsequent reaction of this alkoxide with a primary alkyl halide via an SN2 mechanism yields the ether. libretexts.org For example, treating this compound with NaH followed by methyl iodide would produce 3-(Ethylamino)-1-methoxybutane. The choice of solvent can be critical; studies on related molecules have shown that solvent polarity can influence the ratio of O-alkylation to N-alkylation when reactive alkylating agents are used. mdpi.com

O-Acylation: O-acylation, the formation of an ester, is typically achieved by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. smolecule.com This reaction converts the hydroxyl group into an ester functionality. For instance, reacting this compound with benzoyl chloride would yield 3-(ethylamino)butyl benzoate. Enzymatic methods, such as those using lipases, are also effective for O-acylation and can offer high enantioselectivity. utupub.fi

Ethers: The synthesis of ethers from this compound is primarily accomplished through the O-alkylation strategies mentioned above. The Williamson ether synthesis is a robust method, particularly effective when using primary alkyl halides to avoid competing elimination reactions. libretexts.org Another method is the alkoxymercuration-demercuration of an alkene using the alcohol as the nucleophile, though this is more applicable for synthesizing ethers from alkenes rather than modifying an existing alcohol. libretexts.org

Esters: Esters are the direct products of O-acylation. Various methods exist for ester synthesis, including the Fischer esterification (acid-catalyzed reaction with a carboxylic acid), which is an equilibrium process. However, for higher yields, the use of more reactive acylating agents is preferred. Oxidative esterification, where an aldehyde is converted to an ester in the presence of the alcohol, is another advanced method. organic-chemistry.org Research on prodrugs has involved the synthesis of ester derivatives of amino alcohols, which can undergo intramolecular rearrangement to form more stable amides. nih.gov

Functional GroupSynthesis MethodReagentsProduct
Ether Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)3-(Ethylamino)-1-(alkoxy)butane
Ester Acylation with Acyl ChlorideAcyl Chloride (R'-COCl), Base3-(Ethylamino)butyl ester
Ester Acylation with AnhydrideCarboxylic Anhydride ((R'CO)₂O)3-(Ethylamino)butyl ester
Ester Fischer EsterificationCarboxylic Acid (R'-COOH), Acid Catalyst3-(Ethylamino)butyl ester

This table summarizes key synthetic routes to ethers and esters starting from this compound.

Systematic Structural Modifications and Analogues

Systematic modification of the this compound structure can generate a wide array of analogues. These modifications can explore structure-activity relationships for various applications.

Key structural analogues include:

Stereoisomers: The parent compound possesses a chiral center at the carbon bearing the ethylamino group. The synthesis and study of specific enantiomers, such as (R)-3-(Ethylamino)butan-1-ol or (S)-3-(Ethylamino)butan-1-ol, are crucial as stereochemistry often dictates biological activity. pharmaffiliates.com

Homologues: Analogues can be created by varying the length of the carbon backbone (e.g., 3-(Ethylamino)propan-1-ol or 3-(Ethylamino)pentan-1-ol) or the alkyl group on the nitrogen (e.g., 3-(Methylamino)butan-1-ol or 3-(Propylamino)butan-1-ol).

Positional Isomers: Moving the functional groups to different positions on the butane (B89635) chain, such as in 4-(Ethylamino)butan-1-ol or 2-(Ethylamino)butan-1-ol, would result in structural isomers with different chemical and physical properties. researchgate.net

Cyclic Analogues: Incorporating the carbon chain into a cyclic structure, for example, creating derivatives of aminocyclobutanol, can significantly alter the molecule's conformation and receptor binding properties.

Aromatic Analogues: Introducing aromatic rings, either on the nitrogen or as part of the main chain, can enhance lipophilicity and introduce potential for π-π stacking interactions. An example would be an analogue like 4-[ethyl-{2-(4-methoxyphenyl)-1-methylethyl} amino] butan-1-ol. derpharmachemica.com

Functional Group Variants: Replacing the hydroxyl group with other functionalities like a thiol (mercapto-), an amine (creating a diamine), or a halogen can lead to compounds with entirely different reactivity and properties.

Analogue TypeExample NameKey Structural Difference
Stereoisomer (R)-3-(Ethylamino)butan-1-olSpecific 3D arrangement at the chiral center. pharmaffiliates.com
Homologue 3-(Methylamino)butan-1-olDifferent alkyl group on the nitrogen atom.
Positional Isomer 4-(Ethylamino)butan-1-olDifferent positions of the amino and hydroxyl groups.
Cyclic Analogue 1-((Ethylamino)methyl)cyclopropan-1-olCarbon backbone is part of a cyclopropane (B1198618) ring.
Aromatic Analogue 3-(Ethylamino)-1-phenylpropan-1-olIntroduction of a phenyl group.

This table illustrates various types of structural analogues of this compound and their defining features.

Homologues and Isomers of this compound

Homologues and isomers represent the most fundamental variations of a parent molecule. Homologues differ by one or more methylene (B1212753) (-CH2-) groups in their alkyl chains, while isomers possess the same molecular formula but differ in the arrangement of atoms.

Homologues Homologues of this compound can be generated by altering the length of either the ethyl group attached to the amine or the butanol backbone. For instance, modifying the N-alkyl substituent results in compounds like 3-(Methylamino)butan-1-ol and 3-(Propylamino)butan-1-ol. Extending the carbon backbone would yield compounds such as 4-(Ethylamino)pentan-1-ol. These subtle changes in size and lipophilicity can significantly impact the molecule's interaction with biological systems.

Interactive Table 1: Homologues of this compound

Compound Name Molecular Formula Structural Difference from Parent Compound
3-(Methylamino)butan-1-ol C5H13NO N-ethyl group replaced by N-methyl group
3-(Propylamino)butan-1-ol C7H17NO N-ethyl group replaced by N-propyl group

Isomers Isomers of this compound (C6H15NO) can be categorized as constitutional (or structural) isomers and stereoisomers. guidechem.com Constitutional isomers have different connectivity, such as moving the hydroxyl or ethylamino group to different positions on the butane chain. Examples include 2-(Ethylamino)butan-1-ol and 4-(Ethylamino)butan-1-ol. Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. Since the carbon at position 3 is chiral, this compound exists as a pair of enantiomers: (R)-3-(Ethylamino)butan-1-ol and (S)-3-(Ethylamino)butan-1-ol. anaxlab.compharmaffiliates.com

Interactive Table 2: Isomers of this compound

Compound Name CAS Number Type of Isomerism
(R)-3-(Ethylamino)butan-1-ol 136744-92-8 Stereoisomer (Enantiomer)
(S)-3-(Ethylamino)butan-1-ol 83728-78-3 Stereoisomer (Enantiomer)
2-(Ethylamino)butan-1-ol --- Constitutional (Positional) Isomer

Bioisosteric Replacements (within a chemical scaffold context)

Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound that retains similar biological activity. cambridgemedchemconsulting.com This is a rational approach in drug design to modulate properties like potency, selectivity, and metabolic stability. u-tokyo.ac.jp

For the this compound scaffold, both the hydroxyl (-OH) and the secondary amine (-NH-) groups are prime candidates for bioisosteric replacement.

Hydroxyl Group Replacements: The hydroxyl group is a key hydrogen bond donor and acceptor. Classical bioisosteres for the -OH group include the thiol (-SH) group and fluorine (-F). u-tokyo.ac.jp The thiol group is similar in size and can also act as a hydrogen bond donor. u-tokyo.ac.jp Fluorine can mimic the steric and electronic properties of a hydroxyl group but is a poor hydrogen bond acceptor. drughunter.com Non-classical bioisosteres, such as a difluoromethyl (-CF2H) group, can also be considered as a replacement for an alcohol. princeton.edu

Amine Group Replacements: The secondary amine is a hydrogen bond donor and acceptor, and its basicity is often crucial for forming salt bridges with biological targets. Bioisosteric replacement of the amine could involve altering the electronics and lipophilicity. For example, replacing the nitrogen atom with other heteroatoms or incorporating it into a heterocyclic ring system, such as a thiazole, can significantly alter the compound's properties while potentially maintaining key binding interactions. An oxetane (B1205548) ring can also be used to lower the basicity of an adjacent amine. drughunter.com

Interactive Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Group Bioisosteric Replacement Rationale / Potential Effect
Hydroxyl (-OH) Thiol (-SH) Similar size and hydrogen bonding capability. u-tokyo.ac.jp
Hydroxyl (-OH) Fluorine (-F) Mimics steric/electronic properties, blocks metabolic oxidation. cambridgemedchemconsulting.com
Hydroxyl (-OH) Difluoromethyl (-CF2H) Can act as a bioisostere for an alcohol, altering lipophilicity. princeton.edu
Amine (-NH-) Thioether (-S-) Removes hydrogen bond donor capability, increases lipophilicity.
Amine (-NH-) Oxetane Lowers basicity of adjacent amines and increases polarity. drughunter.com

Structure-Reactivity and Structure-Property Relationship Studies within Analogous Series

Structure-Reactivity and Structure-Property Relationship (SAR) studies are fundamental to understanding how molecular modifications influence a compound's behavior. For analogues of this compound, these studies often focus on how changes to the N-alkyl substituent, the length and branching of the carbon backbone, and the stereochemistry affect biological activity.

A relevant case study is the extensive research on analogues of Ethambutol, a more complex molecule which contains two (S)-2-aminobutan-1-ol units linked by an ethylenediamine (B42938) bridge. researchgate.net SAR studies on Ethambutol provide valuable insights applicable to the simpler this compound scaffold.

Research has shown that the antimycobacterial activity of Ethambutol analogues is highly sensitive to structural changes. mdpi.com

Importance of the Amine: The secondary amines are critical for activity. Replacing them with anilines (aromatic amines) in certain analogues resulted in a significant decrease in activity, which is consistent with the need for the nitrogen atoms to be ionized at physiological pH. mdpi.com

Effect of N-substitution: In a series of unsymmetrical Ethambutol analogues, modifications to the N-alkyl substituents were explored. While many modifications were tolerated, the fundamental diamino-diol structure remained essential for retaining activity comparable to the parent drug. researchgate.net

Role of the Hydroxyl Groups: The presence and position of the hydroxyl groups are crucial. In one study, an analogue where the hydroxyl groups were absent (replaced by hydrogen) showed significantly reduced activity, highlighting the importance of these groups for target binding. mdpi.com

Stereochemistry: The stereochemistry of the aminobutanol (B45853) units is paramount. Ethambutol's activity resides almost exclusively in the (S,S)-enantiomer. researchgate.net This stereoselectivity underscores a highly specific interaction with its biological target, the arabinosyl transferases. researchgate.net

These findings suggest that for analogues of this compound, the specific stereochemistry at the C3 position, the presence of the C1 hydroxyl group, and the basicity of the ethylamino group are likely critical determinants of its biological properties. Any modification, whether creating a homologue, isomer, or bioisostere, must be evaluated in the context of preserving these key pharmacophoric features.

Interactive Table 4: Selected Structure-Activity Relationship Findings in Ethambutol Analogues

Compound Modification from Ethambutol Scaffold Observation Implication for this compound Analogues
Replacement of secondary alkyl amines with anilines Dramatically decreased antimycobacterial activity. mdpi.com The basicity of the ethylamino group is likely crucial for activity.
Removal of hydroxyl groups Resulted in an almost complete loss of inhibition. mdpi.com The butan-1-ol hydroxyl group is likely a key pharmacophoric feature.
Use of (R,R)-enantiomer instead of (S,S)-enantiomer The (R,R)-enantiomer is significantly less active. researchgate.net The stereochemistry at the chiral center (C3) is critical for biological function.

Conclusion and Future Research Directions

Summary of Key Academic Contributions Regarding 3-(Ethylamino)butan-1-ol

A comprehensive review of the existing academic literature reveals that this compound has not been the subject of extensive, dedicated research studies. Its primary academic contributions are contextual, appearing within the broader scope of research on chiral amino alcohols. These larger studies are crucial for understanding the potential roles and synthesis of this compound.

Chiral amino alcohols, as a class, are highly valued in organic synthesis. They are recognized as important building blocks for natural products and pharmaceuticals. nih.gov Their utility extends to being pivotal chiral ligands and auxiliaries in asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules. nih.gov The synthesis of vicinal amino alcohols, in particular, has been a significant focus in synthetic chemistry due to their prevalence in natural products, bioactive compounds, and functional materials. nih.gov

Methodologies for the synthesis of chiral amino alcohols are varied and include:

Asymmetric hydrogenation of α-amino ketones.

Ring-opening of epoxides and aziridines.

Nucleophilic addition to imines.

Reductive coupling and radical reactions. nih.gov

While these general synthetic routes for chiral amino alcohols are well-documented, specific, high-yield, and stereoselective methods for the synthesis of this compound are not prominently detailed in the academic literature. The compound is more frequently cited in patent literature, suggesting its utility may be more pronounced in industrial applications that are not always published in peer-reviewed journals.

The fundamental physicochemical properties of this compound have been cataloged in various chemical databases.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC6H15NO nih.gov
Molecular Weight117.19 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number76888-68-1 nih.gov

Identification of Remaining Challenges and Unexplored Research Avenues

The most significant challenge in the study of this compound is the pronounced lack of dedicated academic research. This gap in the literature presents a number of unexplored avenues for future investigation:

Stereoselective Synthesis: While general methods for synthesizing chiral amino alcohols exist, the development of a highly efficient and stereoselective synthesis specifically for the (R) and (S) enantiomers of this compound remains an open area of research. Such a method would be crucial for exploring its potential as a chiral auxiliary or in the synthesis of enantiopure pharmaceuticals.

Catalytic Applications: The potential of this compound as a chiral ligand in asymmetric catalysis is largely unexplored. Research into its coordination chemistry with various transition metals and its efficacy in promoting enantioselective transformations would be a valuable contribution.

Material Science Applications: The bifunctional nature of this compound, with its hydroxyl and secondary amine groups, suggests potential applications as a monomer or cross-linking agent in polymer chemistry, or as a surface modifier. scbt.com Systematic studies into its incorporation into polymers and its effect on material properties are currently lacking.

Biological Activity: There is a dearth of information on the biological activity of this compound. Screening for potential pharmacological effects could uncover new applications for this compound and its derivatives.

Potential for Emergent Technologies and Methodologies in this compound Research

Recent advancements in synthetic organic chemistry and material science offer exciting possibilities for future research on this compound.

Advanced Asymmetric Synthesis: Newer synthetic strategies, such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, offer novel pathways to chiral β-amino alcohols with high stereoselectivity. scbt.com The application of such methods to the synthesis of this compound could provide more efficient and scalable routes to its enantiomers.

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, for the synthesis of chiral amino alcohols is a rapidly growing field. mdpi.com These biocatalytic methods often proceed with high enantioselectivity under mild conditions and could be adapted for the production of this compound.

Computational Chemistry: In silico studies, including density functional theory (DFT) calculations, could be employed to predict the coordination properties of this compound with different metals, guiding the design of new catalysts. Computational modeling could also be used to investigate its interactions with biological targets, accelerating the discovery of potential pharmaceutical applications.

High-Throughput Screening: The use of high-throughput screening techniques could rapidly evaluate the efficacy of this compound as a ligand in a wide range of catalytic reactions or assess its biological activity against various targets.

Broader Implications for Organic Chemistry and Material Science

Should future research address the current knowledge gaps, this compound could have several broader implications for organic chemistry and material science.

Expansion of the Chiral Ligand Toolbox: The development of this compound as a new chiral ligand would add to the arsenal (B13267) of tools available to synthetic chemists for controlling stereochemistry in chemical reactions. Its specific structural features may offer unique advantages in certain transformations.

Novel Polymer Architectures: As a bifunctional monomer, this compound could be used to create novel polymers with tailored properties. The presence of the amino and hydroxyl groups could impart hydrophilicity, improve adhesion, or provide sites for further functionalization. scbt.com Amino alcohols are known to be crucial in the development of polymers and surfactants. scbt.com

New Pharmaceutical Scaffolds: The 3-amino-1-butanol backbone is a structural motif found in some bioactive molecules. A deeper understanding of the synthesis and properties of this compound could facilitate the development of new pharmaceutical candidates.

Q & A

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH) over 30 days. HPLC-UV (λ=210 nm) monitors degradation products (e.g., Schiff bases at pH >9). Buffers (pH 4–7) stabilize the compound, while alkaline conditions promote oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.